molecular formula C5H7N3O6S2 B7738944 2-(3,5-dioxo-2H,4H-1,2,4-triazin-6-ylthio)ethyl hydroxysulfonate

2-(3,5-dioxo-2H,4H-1,2,4-triazin-6-ylthio)ethyl hydroxysulfonate

Cat. No.: B7738944
M. Wt: 269.3 g/mol
InChI Key: SISMHDYQVHNULF-UHFFFAOYSA-N
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Description

2-(3,5-dioxo-2H,4H-1,2,4-triazin-6-ylthio)ethyl hydroxysulfonate is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a triazine ring, which is known for its stability and reactivity. This compound is of interest due to its unique structural features and potential for diverse chemical reactions.

Preparation Methods

The synthesis of 2-(3,5-dioxo-2H,4H-1,2,4-triazin-6-ylthio)ethyl hydroxysulfonate typically involves the reaction of triazine derivatives with thiol-containing compounds. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-(3,5-dioxo-2H,4H-1,2,4-triazin-6-ylthio)ethyl hydroxysulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

    Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

2-(3,5-dioxo-2H,4H-1,2,4-triazin-6-ylthio)ethyl hydroxysulfonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,5-dioxo-2H,4H-1,2,4-triazin-6-ylthio)ethyl hydroxysulfonate involves its interaction with molecular targets through its reactive functional groups. The triazine ring can form stable complexes with metal ions, and the thiol group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 2-(3,5-dioxo-2H,4H-1,2,4-triazin-6-ylthio)ethyl hydroxysulfonate include other triazine derivatives and thiol-containing compounds. For example:

    2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl derivatives: These compounds share the triazine core but differ in their substituents, leading to variations in reactivity and applications.

    Thiol-containing sulfonates: These compounds have similar thiol and sulfonate groups but may have different core structures, affecting their chemical behavior and uses

The uniqueness of this compound lies in its combination of a stable triazine ring with reactive thiol and sulfonate groups, making it versatile for various applications.

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]ethyl hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O6S2/c9-3-4(7-8-5(10)6-3)15-2-1-14-16(11,12)13/h1-2H2,(H,11,12,13)(H2,6,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISMHDYQVHNULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=NNC(=O)NC1=O)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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